molecular formula C11H21NO B13201717 [1-(Aminomethyl)-2-methylcyclopentyl](cyclopropyl)methanol

[1-(Aminomethyl)-2-methylcyclopentyl](cyclopropyl)methanol

Cat. No.: B13201717
M. Wt: 183.29 g/mol
InChI Key: BPSCLERSNXVJHG-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-2-methylcyclopentylmethanol is a structurally complex organic compound featuring a cyclopentane core substituted with an aminomethyl group (-CH₂NH₂) at position 1 and a methyl group (-CH₃) at position 2. Attached to this bicyclic system is a cyclopropane ring fused to a hydroxymethyl (-CH₂OH) moiety.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

[1-(aminomethyl)-2-methylcyclopentyl]-cyclopropylmethanol

InChI

InChI=1S/C11H21NO/c1-8-3-2-6-11(8,7-12)10(13)9-4-5-9/h8-10,13H,2-7,12H2,1H3

InChI Key

BPSCLERSNXVJHG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(CN)C(C2CC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)-2-methylcyclopentylmethanol typically involves the reaction of cyclopropylmethanol with an aminomethyl group in the presence of a catalyst. The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 1-(Aminomethyl)-2-methylcyclopentylmethanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to investigate enzyme mechanisms and protein-ligand interactions due to its reactive functional groups .

Medicine

In medicinal chemistry, 1-(Aminomethyl)-2-methylcyclopentylmethanol is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it valuable for various manufacturing processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related molecules, particularly those sharing the [1-(aminomethyl)cyclopropyl]methanol backbone but differing in substituents or core rings. Key analogs from supplier catalogs and literature include:

Compound Name Molecular Formula (Calculated) Substituents CAS Number Suppliers
1-(Aminomethyl)-2-methylcyclopentylmethanol (Target Compound) C₁₁H₂₅NO 2-methylcyclopentyl, cyclopropyl Not listed Not listed
1-(Aminomethyl)cyclopropylmethanol C₉H₁₃NO₃S Thiophen-3-yl 1855776-83-8 1 supplier
1-(Aminomethyl)cyclopropylmethanol C₉H₁₂BrNO₃ 5-bromofuran-2-yl Not listed 1 supplier
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol C₈H₁₅NO Cyclobutyl Not listed Enamine Ltd

Key Structural and Functional Differences:

Core Rings: The target compound features a 2-methylcyclopentyl core, introducing significant steric hindrance compared to smaller rings (e.g., cyclobutyl in 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol). Analogs with thiophene or furan substituents (e.g., 1-(Aminomethyl)cyclopropylmethanol) exhibit aromaticity, enhancing π-π stacking interactions absent in the aliphatic cyclopropane-based target.

Functional Groups: The hydroxymethyl (-CH₂OH) group in the target compound increases hydrophilicity compared to non-hydroxylated analogs.

Biological Activity

The compound 1-(Aminomethyl)-2-methylcyclopentylmethanol is a novel organic molecule that has garnered attention due to its unique structural features and potential biological activities. The presence of both cyclopentyl and cyclopropyl groups, along with an aminomethyl substituent, suggests diverse pharmacological properties that could be beneficial in medicinal chemistry.

Chemical Structure

The molecular structure of 1-(Aminomethyl)-2-methylcyclopentylmethanol can be represented as follows:

  • Molecular Formula : C10_{10}H15_{15}NO
  • Key Functional Groups :
    • Aminomethyl (-CH2_2NH2_2)
    • Hydroxymethyl (-CH2_2OH)
    • Cyclopropyl and cyclopentyl rings

Biological Activity Overview

Research indicates that compounds with similar structures to 1-(Aminomethyl)-2-methylcyclopentylmethanol exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Many structurally related compounds have shown effectiveness against various bacterial and fungal strains.
  • Neuroactive Properties : The aminomethyl group may interact with neurotransmitter systems, potentially influencing mood and behavior.
  • Anti-inflammatory Effects : Compounds with hydroxymethyl functionalities are often investigated for their ability to modulate inflammatory responses.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of similar compounds. For instance, derivatives of cyclopentyl alcohols have been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects. Table 1 summarizes findings from recent studies.

Compound NameStructure FeaturesBiological ActivityReference
CyclobutylmethanolFour-membered ringAntimicrobial properties
3-Methylpiperidin-2-oneSix-membered ring with ketoneNeuroactive effects
1-AminocyclohexanolSix-membered ring with amineAnti-inflammatory effects

Neuroactive Properties

The potential neuroactive effects of 1-(Aminomethyl)-2-methylcyclopentylmethanol are particularly notable. Compounds featuring aminomethyl groups have been studied for their roles as modulators of neurotransmitter systems, especially in the context of anxiety and depression. For example, research on similar molecules has indicated their potential as GABA uptake inhibitors, enhancing neurotransmission in specific pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of compounds related to 1-(Aminomethyl)-2-methylcyclopentylmethanol have been explored in various settings. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo. This activity is crucial for developing treatments for chronic inflammatory conditions.

Case Studies

  • GABA Uptake Inhibition : A study explored the effects of derivatives on GABA uptake in neuronal cells, revealing that modifications at the amino nitrogen significantly enhanced inhibitory potency and selectivity towards specific GABA transporter subtypes .
  • Inflammatory Response Modulation : In a clinical trial assessing the anti-inflammatory effects of similar compounds, results indicated a reduction in markers such as IL-6 and TNF-alpha in patients with rheumatoid arthritis after treatment with a related compound .

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